molecular formula C22H29N3O4 B7009940 N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7009940
M. Wt: 399.5 g/mol
InChI Key: JNSFFGRYOBXKFU-UHFFFAOYSA-N
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Description

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a phenyl group substituted with cyclopentyloxy and methoxy groups

Properties

IUPAC Name

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-21-14-16(6-7-20(21)29-18-4-2-3-5-18)15-23-22(26)25-11-8-17(9-12-25)19-10-13-28-24-19/h6-7,10,13-14,17-18H,2-5,8-9,11-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFFGRYOBXKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)N2CCC(CC2)C3=NOC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-halo ketone with an amide.

    Introduction of the piperidine ring: This step involves the reaction of the oxazole intermediate with a piperidine derivative under suitable conditions.

    Attachment of the phenyl group: The phenyl group, substituted with cyclopentyloxy and methoxy groups, is introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the phenyl-substituted intermediate with the piperidine-oxazole intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate certain biochemical pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-[(4-cyclopentyloxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-thiazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclopentyloxy and methoxy groups on the phenyl ring, along with the oxazole and piperidine rings, makes it a versatile compound for various applications.

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